Phenylbenzene-omega-phosphono-alpha-amino acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are detailed in various research publications, but generally involve multi-step organic synthesis techniques .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure efficiency, yield, and purity. This would include the use of industrial-grade reagents and catalysts, as well as advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Phenylbenzene-omega-phosphono-alpha-amino acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphono group
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Phenylbenzene-omega-phosphono-alpha-amino acid has several scientific research applications:
Chemistry: It is used as a probe to study the mechanisms of glycine receptors and their physiological functions
Biology: The compound’s ability to selectively inhibit glycine receptors makes it valuable in neurobiological research, particularly in understanding neurotransmission and receptor dynamics
Medicine: Its potential as a central excitant drug suggests applications in developing treatments for neurological disorders
Mechanism of Action
Phenylbenzene-omega-phosphono-alpha-amino acid exerts its effects by selectively inhibiting strychnine-sensitive glycine receptors. This inhibition occurs through competitive antagonism, where the compound binds to the receptor sites, preventing glycine from exerting its effects . The molecular targets include glycine receptors in the central nervous system, and the pathways involved are primarily related to neurotransmission and synaptic modulation .
Comparison with Similar Compounds
Strychnine: A well-known glycine receptor antagonist, but with a different chemical structure and higher potency
Beta-alanine: Another glycine receptor agonist, but with different pharmacological properties
Uniqueness: Phenylbenzene-omega-phosphono-alpha-amino acid is unique due to its selective inhibition of strychnine-sensitive glycine receptors without affecting modulatory glycine sites on N-methyl-D-aspartate (NMDA) receptors . This selectivity makes it a valuable tool for studying glycine receptor functions and potential therapeutic applications.
Properties
CAS No. |
146533-86-0 |
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Molecular Formula |
C16H18NO5P |
Molecular Weight |
335.29 g/mol |
IUPAC Name |
2-amino-3-[3-[2-(phosphonomethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-23(20,21)22/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22) |
InChI Key |
NCEGJIHRQBRVJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)C2=CC=CC(=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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